
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities. MNBA has been studied extensively for its potential as a drug candidate, particularly in the field of cancer research.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide involves the inhibition of key enzymes and proteins that are involved in cell proliferation and survival. One of the main targets of this compound is the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. This compound has been shown to inhibit the activity of PARP, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various cell types. In addition to its anti-cancer activity, this compound has been found to possess anti-inflammatory properties and has been shown to inhibit the production of certain inflammatory cytokines. This compound has also been shown to modulate the activity of certain ion channels and transporters, which may have implications for its use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. This compound also exhibits some toxicity towards normal cells, which may limit its use in the clinic.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, is an area of active research. Overall, this compound has shown great promise as a versatile chemical compound with a wide range of potential applications in scientific research and drug development.
合成法
The synthesis of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide involves a series of chemical reactions that can be performed using various methods. One commonly used method involves the reaction between 3-methoxyaniline and 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential as a drug candidate, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMMYOWGIZRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
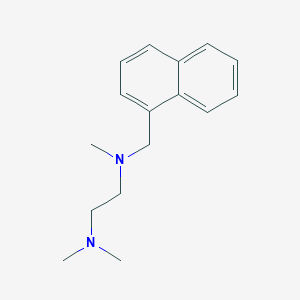
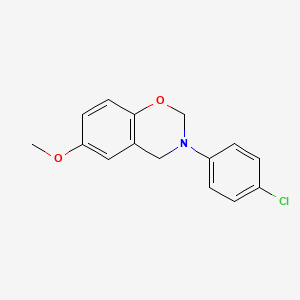
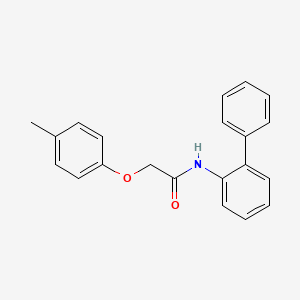

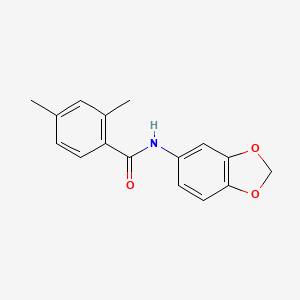

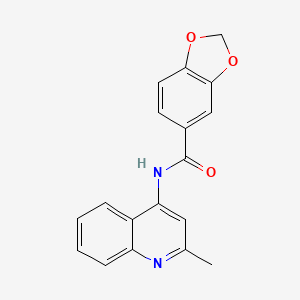
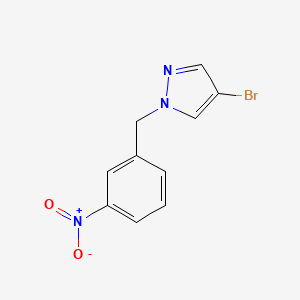
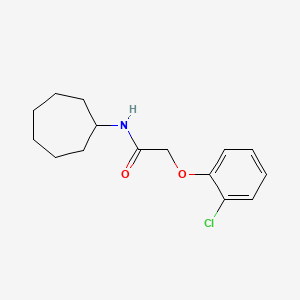
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)